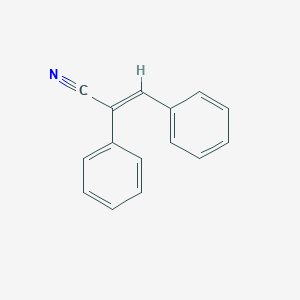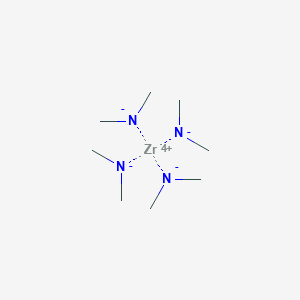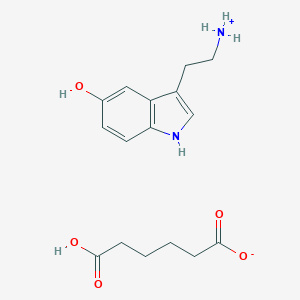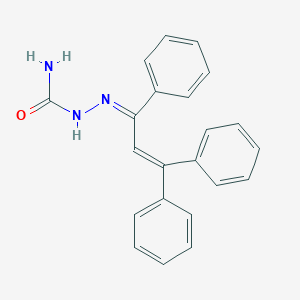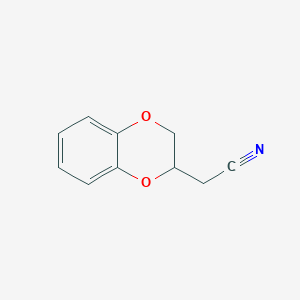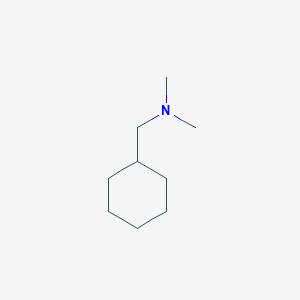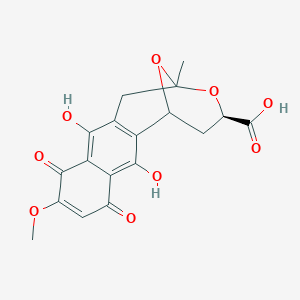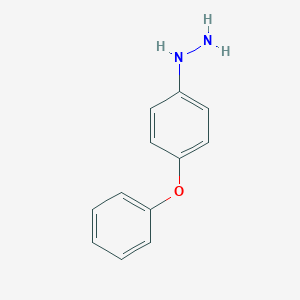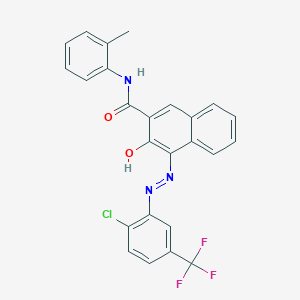
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-chloro-5-trifluoromethylphenyl)azo)-N-(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-chloro-5-trifluoromethylphenyl)azo)-N-(2-methylphenyl)-, commonly known as "NTB," is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of NTB is not fully understood. However, it is believed to act as a metal chelator, binding to metal ions and forming complexes. These complexes can then interact with cellular components, leading to various biological effects.
Efectos Bioquímicos Y Fisiológicos
NTB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth. Additionally, it has been shown to have anti-inflammatory properties and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTB has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for the detection of metal ions and amino acids. However, one limitation of NTB is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of NTB in scientific research. One area of interest is the development of NTB-based anti-cancer drugs. Additionally, NTB could be used in the development of new fluorescent probes for the detection of metal ions and amino acids. Further research is needed to fully understand the mechanism of action of NTB and its potential applications in various fields.
Conclusion:
In conclusion, NTB is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been used as a fluorescent probe for the detection of metal ions and amino acids. Additionally, it has been shown to have anti-tumor properties and to reduce oxidative stress. While there are limitations to its use in certain experiments, there are several future directions for the use of NTB in scientific research.
Métodos De Síntesis
The synthesis of NTB involves the reaction of 2-naphthoic acid with 2-methylaniline and 2-chloro-5-trifluoromethylphenyl diazonium chloride. The resulting product is then hydrolyzed to obtain NTB. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.
Aplicaciones Científicas De Investigación
NTB has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions and as a reagent for the determination of amino acids. Additionally, NTB has been shown to have anti-tumor properties and has been used in the development of anti-cancer drugs.
Propiedades
Número CAS |
17618-85-8 |
|---|---|
Nombre del producto |
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-chloro-5-trifluoromethylphenyl)azo)-N-(2-methylphenyl)- |
Fórmula molecular |
C25H17ClF3N3O2 |
Peso molecular |
483.9 g/mol |
Nombre IUPAC |
4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H17ClF3N3O2/c1-14-6-2-5-9-20(14)30-24(34)18-12-15-7-3-4-8-17(15)22(23(18)33)32-31-21-13-16(25(27,28)29)10-11-19(21)26/h2-13,33H,1H3,(H,30,34) |
Clave InChI |
KZHCYOFLVZADTL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(F)(F)F)Cl |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Otros números CAS |
17618-85-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)
